(R)-Warfarin-d5 chemical structure and properties
(R)-Warfarin-d5 chemical structure and properties
An In-Depth Technical Guide to (R)-Warfarin-d5
Abstract
This technical guide provides a comprehensive overview of (R)-Warfarin-d5, a deuterium-labeled isotopologue of the (R)-enantiomer of Warfarin. Primarily utilized as an internal standard in bioanalytical mass spectrometry, (R)-Warfarin-d5 is indispensable for the accurate quantification of Warfarin enantiomers in complex biological matrices. This document details its physicochemical properties, provides a conceptual synthesis and characterization workflow, and presents an in-depth, field-proven protocol for its application in pharmacokinetic and pharmacodynamic studies. The guide is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding and practical methodology for the stereospecific analysis of Warfarin.
Introduction: The Critical Role of Stereochemistry in Warfarin Therapy
Warfarin is a cornerstone oral anticoagulant prescribed to prevent and treat thromboembolic events.[1][2] It is administered clinically as a racemic mixture of two enantiomers: (S)-Warfarin and (R)-Warfarin.[1][2][3] The stereochemistry of Warfarin is of profound clinical importance due to significant differences in the pharmacological activity and metabolic pathways of its enantiomers.
-
(S)-Warfarin is 3 to 5 times more potent as an anticoagulant than its (R)-counterpart.[3][4] It is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[3]
-
(R)-Warfarin , while less potent, has a longer half-life and is metabolized by several CYP enzymes, including CYP3A4 and CYP1A2.[3]
This disparity necessitates enantioselective bioanalytical methods to accurately characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of Warfarin.[2][3] Such analyses are crucial for therapeutic drug monitoring, drug-drug interaction studies, and understanding the impact of genetic polymorphisms (e.g., in CYP2C9) on patient response.[2][3]
(R)-Warfarin-d5: The Gold Standard Internal Standard
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting analytical variability. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte. (R)-Warfarin-d5, with five deuterium atoms on the phenyl ring, is the quintessential IS for the quantification of (R)-Warfarin.[3][5]
Why a SIL IS is Superior:
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Co-elution: It has nearly identical chromatographic behavior to the analyte ((R)-Warfarin), ensuring it experiences the same conditions throughout the analytical process.[3]
-
Physicochemical Similarity: It exhibits the same extraction recovery and ionization efficiency, effectively compensating for matrix effects—a common challenge in bioanalysis.[6]
-
Mass Differentiability: It is easily distinguished from the analyte by its higher mass (+5 Da), allowing for simultaneous and independent measurement by the mass spectrometer.[7]
The use of (R)-Warfarin-d5 enables the development of highly accurate, precise, and robust bioanalytical methods that meet stringent regulatory requirements.[8][9]
Physicochemical and Spectroscopic Properties
The fundamental properties of (R)-Warfarin-d5 are summarized below. These data are critical for method development, solution preparation, and data interpretation.
| Property | Value | Source(s) |
| Chemical Name | (R)-4-Hydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-2H-1-benzopyran-2-one | [1][10] |
| Synonyms | R-(+)-Warfarin-d5, Dextrowarfarin-d5 | [10][11][12] |
| CAS Number | 773005-79-1 | [10][11][12][13][14] |
| Molecular Formula | C₁₉H₁₁D₅O₄ | [1][11][14] |
| Molecular Weight | ~313.36 g/mol | [10][11][12][14] |
| Exact Mass | 313.1406 | [10] |
| Appearance | White to Off-White or Beige Solid | [10][14] |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₅) | [1][15] |
| Solubility | Soluble in Chloroform, Methanol, DMSO, DMF | [1][15] |
| Storage | -20°C | [1] |
Spectroscopic Signature (MS/MS): In negative ion electrospray ionization (ESI), (R)-Warfarin-d5 typically shows a precursor ion [M-H]⁻ at m/z 312.2. A characteristic product ion is observed at m/z 255.3 upon collision-induced dissociation, distinguishing it from non-deuterated Warfarin (m/z 307.1 → 161.1).[7]
Synthesis and Characterization Workflow
The synthesis of (R)-Warfarin-d5 involves introducing deuterium atoms onto the phenyl ring of a precursor molecule. A common conceptual approach involves the Michael addition of 4-hydroxycoumarin to a deuterated benzalacetone (4-(phenyl-d5)-3-buten-2-one).[4] The (R)-enantiomer is then isolated through chiral resolution techniques.
A rigorous quality control workflow is imperative to validate the identity, purity, and isotopic enrichment of the final product.
Caption: Conceptual workflow for the synthesis and quality control of (R)-Warfarin-d5.
Core Application: Bioanalytical Method for Warfarin Enantiomer Quantification
The primary application of (R)-Warfarin-d5 is as an internal standard for the quantification of Warfarin enantiomers in biological samples, most commonly human plasma. This section provides a validated, step-by-step protocol based on published methodologies.[3][6][16]
Principle
The method involves protein precipitation to extract the analytes from plasma, followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the (S)- and (R)-enantiomers of both Warfarin and the Warfarin-d5 internal standard.[3][6] Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Preparation of Standards and Quality Controls (QCs)
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Prepare primary stock solutions of (R)-Warfarin, (S)-Warfarin, and (R)-Warfarin-d5 (as IS) in methanol.
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Prepare a series of working standard mixtures by serially diluting the (R)- and (S)-Warfarin stocks.
-
Prepare a separate working IS solution (e.g., at 500 ng/mL).
-
Spike blank human plasma with the working standard mixtures to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).[3][17]
2. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the working IS solution.
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. Chiral LC-MS/MS Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Chiral Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral column is essential. An Astec® CHIROBIOTIC® V column (100 mm × 4.6 mm, 5 µm) is a proven choice.[3][18]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 4.0 with acetic acid).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
-
0-0.2 min: 10% B
-
0.2-5.0 min: Linear gradient to 40% B
-
5.0-6.0 min: Hold at 40% B
-
6.1-8.0 min: Return to 10% B and re-equilibrate.[3]
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
(S)- & (R)-Warfarin: m/z 307.1 → 161.1
-
(S)- & (R)-Warfarin-d5: m/z 312.2 → 161.1 or 255.3 (Optimize for sensitivity)
-
4. Data Analysis and Quantification
-
Integrate the chromatographic peaks for each analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.
-
Determine the concentrations of the unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for quantifying Warfarin enantiomers using (R)-Warfarin-d5.
Method Validation and Data Interpretation
The described analytical method must be fully validated according to regulatory guidelines from agencies like the FDA.[8][9][19] The validation process establishes the reliability and performance of the method.
Key Validation Parameters:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes.
-
Calibration Curve: Assessing the linearity, range, and regression model of the standard curve.
-
Accuracy and Precision: Intra- and inter-day analysis of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[3][17]
-
Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of the biological matrix on ionization.
-
Stability: Assessing analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[17][20]
A successful validation demonstrates that the method is fit-for-purpose and can produce reliable data for clinical and research applications.
Handling and Storage
-
(R)-Warfarin-d5 should be handled by trained personnel in a laboratory setting.
-
Store the solid material at -20°C, protected from light and moisture.
-
Stock solutions prepared in organic solvents like methanol or DMSO are typically stable for several months when stored at -20°C, but stability should be formally verified.[20]
References
-
A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma. (n.d.). National Institutes of Health. [Link]
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Determination of S- and R-warfarin enantiomers by using modified HPLC method. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]
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The synthesis of deuterium labelled metabolites of warfarin and phenprocoumon. (1986). INIS-IAEA. [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
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Chiral Separation Method Development for Warfarin Enantiomers. (2024). Wilmington PharmaTech. [Link]
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Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2020). Taylor & Francis Online. [Link]
-
Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry. (2022). PubMed. [Link]
-
The Synthesis and Analysis of Deuterated Warfarin. (2025). International Journal of Pharmaceutical Sciences. [Link]
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R-(+)-Warfarin-D5. (n.d.). ARTIS STANDARDS. [Link]
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Enantiomeric separation and quantitation of warfarin and its metabolites in human plasma by LC-MS/MS. (2015). ResearchGate. [Link]
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Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma. (2009). ResearchGate. [Link]
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CAS No : 75472-93-4| Chemical Name : Warfarin-d5. (n.d.). Pharmaffiliates. [Link]
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Hydrogen-deuterium (h-d) exchange reaction of warfarin in D(2)O solution. (2008). PubMed. [Link]
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R-(+)-Warfarin-D5. (n.d.). ARTIS STANDARDS. [Link]
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Synthesis of13C warfarin labelled at the hemiketal carbon, and its resolution. (1993). ResearchGate. [Link]
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Synthesis of Warfarin. (n.d.). University of Bristol. [Link]
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Representative precursor and product ion structure and mass spectra of (A) warfarin and (B) d 5-warfarin. (2018). ResearchGate. [Link]
-
Stability of warfarin solutions for drug–protein binding measurements: Spectroscopic and chromatographic studies. (2010). UNL Digital Commons. [Link]
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